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Compound of Interest

Compound Name:
4-Iodo-2-

(trifluoromethyl)benzonitrile

Cat. No.: B034293 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data and general

experimental protocols for the characterization of 4-Iodo-2-(trifluoromethyl)benzonitrile (CAS

No. 101066-87-9). This compound, with the molecular formula C₈H₃F₃IN and a molecular

weight of 297.02 g/mol , is a solid with a melting point of 50-55 °C. While a comprehensive

public dataset of its spectroscopic characterization is not readily available, this document

compiles the accessible information and outlines the standard methodologies for obtaining the

necessary spectra.

Summary of Spectroscopic Data
Detailed experimental spectra for 4-Iodo-2-(trifluoromethyl)benzonitrile are not widely

published. The following tables summarize the currently available data and indicate where

information is not publicly accessible.

Table 1: ¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

Data not

available
- - - -

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppm Assignment

Data not available -

Table 3: ¹⁹F NMR Data

Chemical Shift (δ) ppm Multiplicity Assignment

-65.1 singlet -CF₃

Table 4: IR Spectral Data

Wavenumber (cm⁻¹) Assignment

Data not available -

Table 5: Mass Spectrometry Data

m/z Ion Type

Data not available -

Experimental Protocols
The following are detailed, generalized protocols for acquiring the spectroscopic data for a solid

aromatic compound like 4-Iodo-2-(trifluoromethyl)benzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Dissolve approximately 5-10 mg of 4-Iodo-2-(trifluoromethyl)benzonitrile in 0.5-0.7 mL of

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS) for

¹H and ¹³C NMR, or hexafluorobenzene (C₆F₆) for ¹⁹F NMR.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on sample concentration.

Relaxation delay: 1-5 seconds.

Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation delay: 2 seconds.

Spectral width: 0-200 ppm.
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¹⁹F NMR Spectroscopy:

Instrument: A spectrometer equipped with a fluorine probe, typically operating at a frequency

corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64.

Relaxation delay: 1-5 seconds.

Spectral width: A range appropriate for trifluoromethyl groups, typically centered around

-60 to -70 ppm.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the empty ATR crystal should be collected prior to sample

analysis.
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Mass Spectrometry (MS)
Sample Introduction and Ionization (Electron Ionization - EI):

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe for solids.

Heat the probe to volatilize the sample into the ion source.

Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce

ionization and fragmentation.

Data Acquisition:

Instrument: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

Parameters:

Mass range: m/z 50-500.

Scan speed: Dependant on the instrument, typically 1-2 scans per second.

The data acquired will show the mass-to-charge ratio of the molecular ion and various

fragment ions.

Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of a novel compound is

depicted below.
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Spectroscopic Analysis Workflow for 4-Iodo-2-(trifluoromethyl)benzonitrile
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Spectroscopic analysis workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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